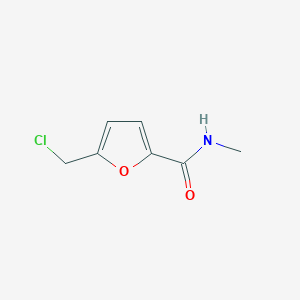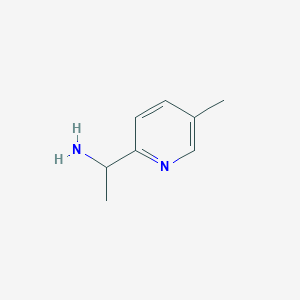
6-(4-Morpholinyl)pyrazinamine
Vue d'ensemble
Description
6-(4-Morpholinyl)pyrazinamine is a chemical compound with the molecular formula C8H12N4O .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholine ring attached to a pyrazinamine group . The molecular weight of the compound is 182.22300 .Physical and Chemical Properties Analysis
This compound has a boiling point of 428.4°C at 760 mmHg and a density of 1.273g/cm3 .Applications De Recherche Scientifique
Développement de médicaments antituberculeux
“6-(4-Morpholinyl)pyrazinamine” a été étudié pour son potentiel dans la création de nouveaux agents antituberculeux. Une série de dérivés ont été conçus, synthétisés et évalués pour leur activité contre Mycobacterium tuberculosis .
Études de sensibilité et de réactivité des médicaments
Le composé a été utilisé dans des études pour évaluer la sensibilité et la réactivité des médicaments, tels que la pyrazinamide (PZA), sur divers substrats comme le fullerène C70 .
Synthèse de composés bioactifs
Il sert de précurseur dans la synthèse de pyrimidines non symétriques, qui sont des composés bioactifs importants .
Création de nouvelles homopolyimides
Le composé a été utilisé dans la conception et la synthèse de nouvelles homopolyimides contenant des groupes morpholine et des structures hétérocycliques de pyridine .
Tests pharmaceutiques
“this compound” est disponible à l'achat en tant que standard de référence de haute qualité utilisé dans les tests pharmaceutiques pour garantir des résultats précis .
Recherche pharmacologique
Il a montré de fortes activités antitumorales dans la recherche pharmacologique, soulignant son importance dans le développement de traitements contre le cancer .
Safety and Hazards
Mécanisme D'action
Target of Action
6-(4-Morpholinyl)pyrazinamine is commonly used in the pharmaceutical field as an intermediate of anti-tuberculosis drugs . .
Mode of Action
It’s known that it can undergo chemical reactions to synthesize other more complex organic compounds for the treatment of tuberculosis .
Biochemical Pathways
As an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely involved in the biochemical pathways related to tuberculosis treatment .
Result of Action
Given its role as an intermediate in the synthesis of anti-tuberculosis drugs, it’s likely that its effects are related to the inhibition of tuberculosis bacteria .
Analyse Biochimique
Biochemical Properties
6-(4-Morpholinyl)pyrazinamine plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic compounds used in tuberculosis treatment . It interacts with several enzymes and proteins, including aspartate decarboxylase, which is crucial for coenzyme A biosynthesis . The interaction between this compound and aspartate decarboxylase involves binding to the enzyme, leading to its degradation by the caseinolytic protease ClpC1-ClpP . This interaction disrupts the biosynthesis of coenzyme A, which is essential for the survival of Mycobacterium tuberculosis .
Cellular Effects
This compound affects various types of cells and cellular processes. In Mycobacterium tuberculosis, it disrupts membrane energetics and inhibits membrane transport functions . This disruption is primarily due to the accumulation of pyrazinoic acid, the active form of the compound, in acidic environments . The compound also influences cell signaling pathways and gene expression by targeting aspartate decarboxylase, leading to the degradation of this enzyme and subsequent inhibition of coenzyme A biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to pyrazinoic acid, which then binds to aspartate decarboxylase . This binding triggers the degradation of the enzyme by the ClpC1-ClpP protease complex . The inhibition of aspartate decarboxylase disrupts the biosynthesis of coenzyme A, a critical molecule for cellular metabolism and energy production . Additionally, the compound’s ability to disrupt membrane energetics further contributes to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by the pH of the environment, with acidic conditions promoting the accumulation of pyrazinoic acid . Long-term studies have shown that the compound’s antimicrobial activity is more pronounced in acidic environments, where it can effectively disrupt membrane energetics and inhibit coenzyme A biosynthesis . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term use in tuberculosis treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound lead to a more significant reduction in lung bacterial counts in mice and guinea pigs . There is a threshold beyond which the compound’s efficacy plateaus, and higher doses may result in toxic or adverse effects . The compound’s synergy with other tuberculosis drugs, such as rifampin, enhances its antimicrobial activity, making it a valuable component of combination therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of coenzyme A . The compound is converted to pyrazinoic acid, which then inhibits aspartate decarboxylase, a key enzyme in the coenzyme A biosynthetic pathway . This inhibition disrupts the production of coenzyme A, leading to a decrease in metabolic flux and alterations in metabolite levels . The compound’s interaction with other enzymes and cofactors further influences its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins affects its localization and accumulation . In Mycobacterium tuberculosis, the compound’s accumulation in acidic environments enhances its antimicrobial activity by disrupting membrane energetics and inhibiting coenzyme A biosynthesis . The compound’s distribution within tissues is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aspartate decarboxylase and other enzymes involved in coenzyme A biosynthesis . The compound’s ability to accumulate in acidic environments further enhances its antimicrobial activity by disrupting membrane energetics and inhibiting essential metabolic pathways . Targeting signals and post-translational modifications may also influence the compound’s localization and function within cells .
Propriétés
IUPAC Name |
6-morpholin-4-ylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQRJZXZMRXHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672040 | |
| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717847-03-5 | |
| Record name | 6-(Morpholin-4-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



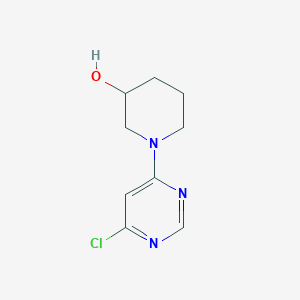

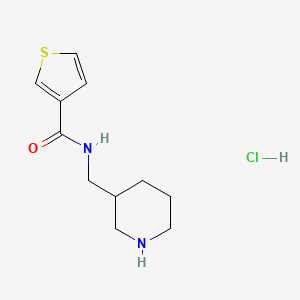
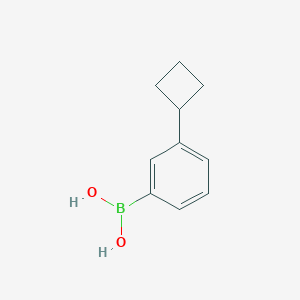
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)
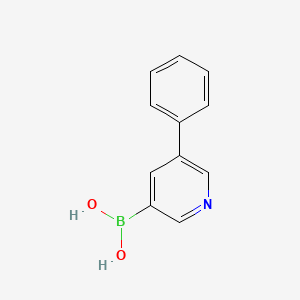
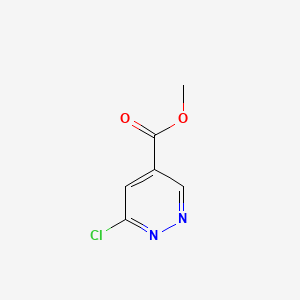

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)
